molecular formula C19H20F2N2O B2432412 2,2-Difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2309340-70-1

2,2-Difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide

Cat. No. B2432412
CAS RN: 2309340-70-1
M. Wt: 330.379
InChI Key: GOBKNJNHCHXGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2-Difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide” is a complex organic molecule. It contains a naphthalene group (a polycyclic aromatic hydrocarbon), a carboxamide group (common in many drugs and bioactive molecules), and a spirocyclic structure (common in many natural products and drugs). The presence of two fluorine atoms could potentially enhance its bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the naphthalene group, and the addition of the carboxamide group. The difluoro group could be introduced using difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of the functional groups, and the 3D structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The carboxamide group could participate in reactions such as hydrolysis or condensation. The naphthalene group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The naphthalene group could contribute to its absorption in the UV-visible region .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. These could include studies of its acute and chronic toxicity, its potential for causing genetic damage, and its potential for causing adverse effects on reproduction .

Future Directions

Future research on this compound could involve further studies of its synthesis, its reactivity, and its potential uses. For example, if it shows promising bioactivity, it could be further optimized through medicinal chemistry approaches. It could also be studied for potential applications in materials science or other fields .

properties

IUPAC Name

2,2-difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-19(21)13-18(19)8-10-23(11-9-18)17(24)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKNJNHCHXGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.